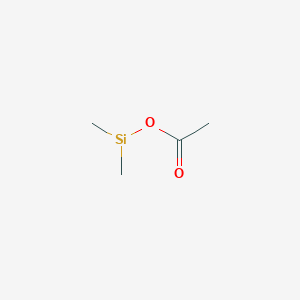

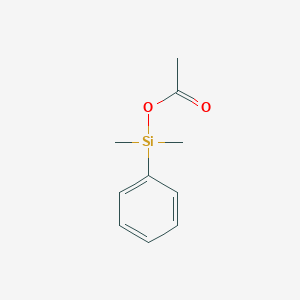

苯二甲基乙酰氧基硅烷

描述

Phenyldimethylacetoxysilane is a silicon-based compound that is related to phenylsilane derivatives. While the specific compound phenyldimethylacetoxysilane is not directly studied in the provided papers, there are several studies on phenylsilane and its derivatives which can give us insights into the behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of phenylsilane derivatives can be complex and is often tailored to the desired end properties of the compound. For instance, in the synthesis of polypropylene-co-octenyldimethylphenylsilane (PP-co-SiPh), a metallocene/MAO catalyst was used to copolymerize 7-octenyldimethylphenylsilane with propylene, resulting in a copolymer with randomly distributed silicon-containing monomers . Another study reported the synthesis of cage dodecaphenylsilsesquioxane using a trialkoxysilane precursor in a mildly basic aqueous solution, which provided a high yield of the desired product .

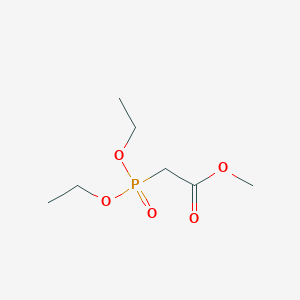

Molecular Structure Analysis

The molecular structure of phenylsilane has been studied using gas-phase electron diffraction and ab initio molecular orbital calculations. The molecule was found to have a perpendicular conformation as the potential energy minimum, with the Si-H bond orthogonal to the plane of the benzene ring. The bond lengths and internal ring angles were determined, providing detailed insights into the molecular geometry .

Chemical Reactions Analysis

Phenylsilane derivatives can undergo various chemical reactions. For example, the study on PP-co-SiPh demonstrated that the copolymer could interact with microsilica filler, suggesting reactivity between the phenylsilane side group and the filler. This interaction was confirmed by successfully coating microsilica with molecular trimethylphenylsilane, indicating that phenylsilanes can react with hydroxyl groups on silica surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsilane derivatives are influenced by their molecular structure. For instance, the presence of phenyl units and their sequence in polysiloxanes significantly affects the material's properties, as shown by molecular dynamics simulations and experimental verification. The attraction between adjacent phenyl groups was found to strengthen intra- and intermolecular interactions, influencing the material's thermodynamics and photophysical behavior . Additionally, the synthesis conditions, such as r.f. power and synthesis time, can affect the structure and morphology of plasma-polymerized phenylsilane films .

科学研究应用

细胞粘附的聚二甲基硅氧烷 (PDMS) 表面工程

- 应用:通过使用聚多巴胺进行表面工程,增强基于 PDMS 的微流体装置的生物相容性,用于机械生物学和微流控芯片中的长期细胞分析。

- 重要性:克服了 PDMS 疏水性的限制,促进了稳定的细胞粘附和增殖。

- 研究详情:PDMS 的表面改性显示出润湿性变化和有利于骨髓基质细胞培养稳定性的官能团的存在 (Chuah 等,2015)。

基于苯的周期性介孔有机硅的合成和应用

- 应用:在钴催化的炔烃氢硅烷化中使用,证明了苯基有机硅在催化中的用途。

- 重要性:拓宽了有机硅在化学合成和催化中的应用范围。

- 研究详情:合成了基于 1,10-菲咯啉的有机硅,并有效地用于催化反应中 (Lin 等,2023)。

基于溶胶凝胶的热稳定透明硅氧烷杂化材料

- 应用:开发具有高折射率和热稳定性的材料,用于 LED 封装。

- 重要性:为高性能 LED 材料提供了解决方案,该材料在高温下可抵抗发黄和降解。

- 研究详情:创造了一种苯基杂化物,具有显着的光学和热学特性,适用于 LED 技术 (Kim 等,2010)。

PDMS 的生物医学应用

- 应用:由于其生物相容性和与生物组织相似的生物力学行为,在各种生物医学装置中得到利用。

- 重要性:促进了微流控电路、光学系统和其他生物医学应用的发展。

- 研究详情:综述了 PDMS 的应用,并指出需要进一步研究以了解其机械行为和适用性 (Victor 等,2019)。

十二苯基笼状倍半硅氧烷的合成

- 应用:创造出具有改进产率和对其合成机制有深入了解的笼状倍半硅氧烷。

- 重要性:提供了一种更有效的方法来生产复杂的倍半硅氧烷结构,这在材料科学中是相关的。

- 研究详情:合成了笼状十二苯基倍半硅氧烷的方法,产率超过 95%,对合成途径有了更深入的了解 (Lee 等,2012)。

安全和危害

属性

IUPAC Name |

[dimethyl(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVICWGPAZOCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884995 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17887-60-4 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxydimethylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。